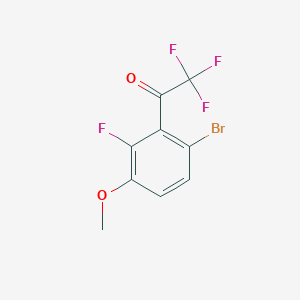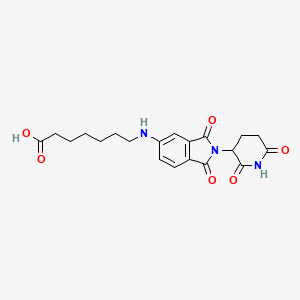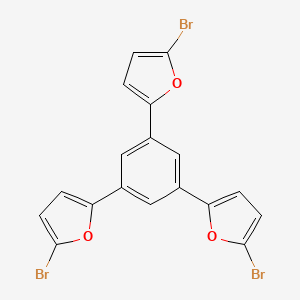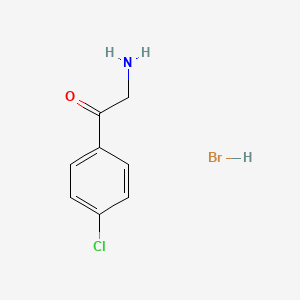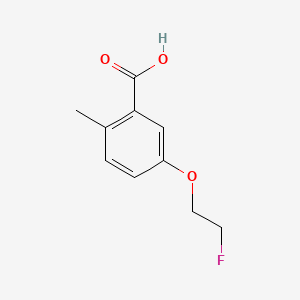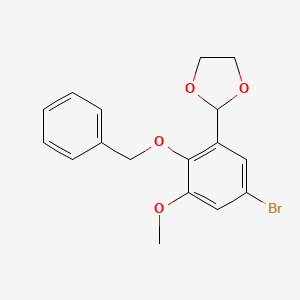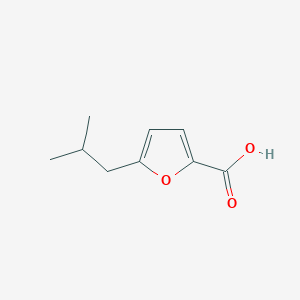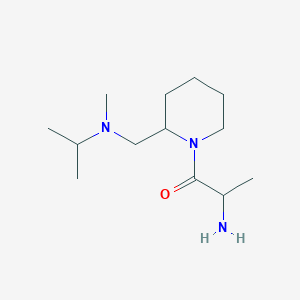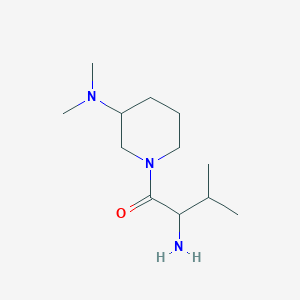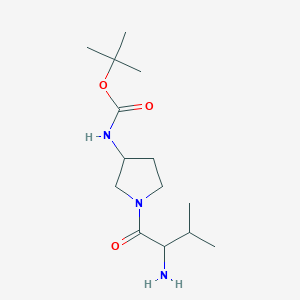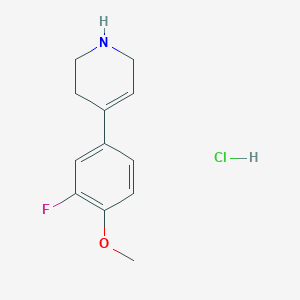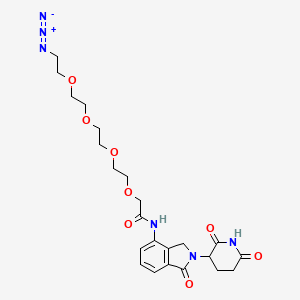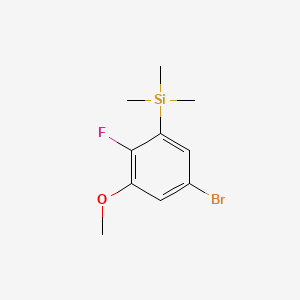
(5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H14BrFOSi. This compound is characterized by the presence of a bromine, fluorine, and methoxy group attached to a phenyl ring, along with a trimethylsilane group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane typically involves the reaction of 5-bromo-2-fluoro-3-methoxyphenylboronic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, sodium thiolate, or primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Coupling Reactions: Palladium catalysts such as palladium acetate or palladium on carbon are used along with bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the phenyl ring with another aryl or vinyl group.
Aplicaciones Científicas De Investigación
(5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane involves its ability to participate in various chemical reactions. The presence of the bromine and fluorine atoms makes the phenyl ring highly reactive towards nucleophiles and electrophiles. The trimethylsilane group provides stability and can be used as a protecting group during synthesis. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, depending on the nature of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a trimethylsilane group.
5-Bromo-2-fluoro-3-methoxyphenylboronic acid: Another similar compound with a boronic acid group.
Uniqueness
(5-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane is unique due to the presence of the trimethylsilane group, which provides stability and can act as a protecting group during synthesis. This makes it a valuable intermediate in organic synthesis and various chemical reactions .
Propiedades
Fórmula molecular |
C10H14BrFOSi |
|---|---|
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
(5-bromo-2-fluoro-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H14BrFOSi/c1-13-8-5-7(11)6-9(10(8)12)14(2,3)4/h5-6H,1-4H3 |
Clave InChI |
WJVJPBFQMWNGJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)Br)[Si](C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


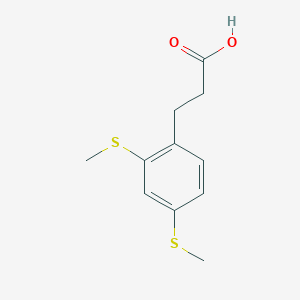
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
